(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers
(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers
CAS Number: 170924-51-3
This technical guide provides an in-depth overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential applications.
Chemical Properties and Data
(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is an organosulfur compound featuring a difluorinated benzene ring attached to a methanethiol group.[1] The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]
Table 1: Physicochemical Properties of (2,4-Difluorophenyl)methanethiol
| Property | Value | Reference |
| CAS Number | 170924-51-3 | [1][2] |
| Molecular Formula | C₇H₆F₂S | [1] |
| Molecular Weight | 160.18 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97.0% | [1] |
| InChI | InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | [1] |
| InChIKey | OVVKITNMPZZCSS-UHFFFAOYSA-N | [1] |
| SMILES | C(S)C1=C(F)C=C(F)C=C1 | [1] |
Table 2: Predicted Spectroscopic Data for (2,4-Difluorophenyl)methanethiol
While specific experimental spectra for (2,4-Difluorophenyl)methanethiol are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and the known data for similar compounds.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), methylene protons (singlet or triplet, ~3.7 ppm), thiol proton (singlet or triplet, ~1.6-2.0 ppm). |
| ¹³C NMR | Aromatic carbons (multiple signals, ~104-165 ppm, with C-F couplings), methylene carbon (~25-35 ppm). |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms on the aromatic ring. |
| IR Spectroscopy | S-H stretching (weak, ~2550 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹).[3] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 160.18, with characteristic fragmentation patterns including loss of SH and fragments corresponding to the difluorobenzyl cation. |
Synthesis of (2,4-Difluorophenyl)methanethiol
A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For (2,4-Difluorophenyl)methanethiol, a plausible synthetic route involves the S-alkylation of a hydrosulfide salt with 2,4-difluorobenzyl bromide. The precursor, 2,4-difluorobenzyl bromide, can be synthesized from 2,4-difluorobenzyl alcohol.
Experimental Protocol: Synthesis of 2,4-Difluorobenzyl bromide from 2,4-Difluorobenzyl alcohol
This protocol is adapted from a general procedure for the synthesis of benzyl bromides.
Materials:
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2,4-Difluorobenzyl alcohol
-
Phosphorus tribromide (PBr₃)
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Diethyl ether
-
Ice water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
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Dissolve 2,4-difluorobenzyl alcohol (1 equivalent) in diethyl ether in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.7 equivalents) to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and then with saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-difluorobenzyl bromide by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a colorless liquid.[1]
Experimental Protocol: Synthesis of (2,4-Difluorophenyl)methanethiol
This protocol is based on a general method for the preparation of thiols from alkyl halides.
Materials:
-
2,4-Difluorobenzyl bromide
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve sodium hydrosulfide (a slight excess, e.g., 1.1 equivalents) in ethanol.
-
Add 2,4-difluorobenzyl bromide (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and acidify with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,4-Difluorophenyl)methanethiol.
-
Further purification can be achieved by vacuum distillation if necessary.
Applications in Research and Drug Development
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is present in several approved drugs and clinical candidates, highlighting its importance.
(2,4-Difluorophenyl)methanethiol serves as a key intermediate for introducing the 2,4-difluorobenzylthio moiety into more complex molecules. Its precursor, 2,4-difluorobenzyl bromide, is utilized in the synthesis of various biologically active compounds, including:
-
Novel 1,2,4-triazolium derivatives: These compounds have been investigated for their potential antimicrobial activities.[1][4]
-
1,5-biaryl pyrrole EP1 receptor antagonists: These molecules are being explored for the treatment of pain and inflammation.[1][4]
Furthermore, the "2,4-difluoro" structural element is a key component of important pharmaceuticals such as:
-
Fexuprazan: A novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[5]
-
Diflunisal: A non-steroidal anti-inflammatory drug (NSAID).[2]
The synthesis of these and other similar drugs often involves the use of intermediates containing the 2,4-difluorophenyl group. (2,4-Difluorophenyl)methanethiol is a valuable synthon for accessing novel chemical entities with potential therapeutic applications.
Safety and Handling
(2,4-Difluorophenyl)methanethiol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for similar thiols and fluorinated compounds, the following should be considered:
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Odor: Thiols are known for their strong, unpleasant odors.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Conclusion
(2,4-Difluorophenyl)methanethiol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a reactive thiol group makes it an attractive intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.
